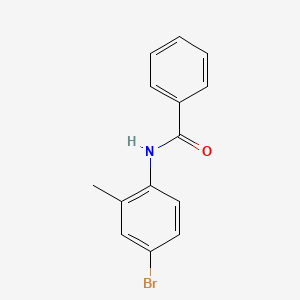

N-(4-bromo-2-methylphenyl)benzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(4-bromo-2-methylphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrNO/c1-10-9-12(15)7-8-13(10)16-14(17)11-5-3-2-4-6-11/h2-9H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLKRDTSTHRJSPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Modifications on the Benzoyl Moiety:

Studies on analogues have demonstrated that substitutions on the benzoyl ring significantly modulate biological activity. In a series of N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamides developed as muscarinic acetylcholine (B1216132) receptor subtype 1 (M1) antagonists, the substitution pattern on the benzamide (B126) moiety was critical for activity. nih.gov

A 2-chloro (Cl) or 2-methoxy (OMe) substitution resulted in submicromolar M1 antagonist activity. nih.gov

A pentafluorophenyl analogue proved to be a submicromolar antagonist for both M1 and M5 receptors. nih.gov

A 2,5-bis(trifluoromethyl) (CF₃) analogue showed an M1 IC₅₀ of 490 nM with approximately 9-fold functional selectivity over M₃ and M₅ receptors. nih.gov

In contrast, a 3,5-dichloro substitution led to a compound with more moderate activity (M₁ IC₅₀ = 3.7 μM). nih.gov

This highlights that both the position and the electronic nature of the substituent on the benzoyl ring are key determinants of potency and selectivity for this class of compounds.

Interactive Data Table: SAR of Benzoyl Ring Substitutions on M1 Receptor Antagonism Users can sort the table by clicking on the headers.

| Compound Analogue | Benzoyl Ring Substitution | M₁ IC₅₀ (nM) | Notes | Reference |

| 8a | 2-Cl | 960 | Also showed low micromolar activity at M₃ and M₅. | nih.gov |

| 8b | 2-OMe | 820 | Also showed low micromolar activity at M₃ and M₅. | nih.gov |

| 8e | Pentafluorophenyl | 350 | Submicromolar antagonist of both M₁ and M₅. | nih.gov |

| 8h | 2,5-bis(CF₃) | 490 | ~9-fold selectivity versus M₃ and M₅. | nih.gov |

| 11i | 3,5-dichloro | 3700 | Considered to have reasonable activity. | nih.gov |

Modifications on the N Phenyl Moiety:

The substitution pattern on the aniline (B41778) (N-phenyl) ring is equally critical for determining the biological profile of these compounds. Research on antibacterial and antiviral benzamides illustrates this point.

In a study of antibacterial agents, the presence and position of a hydroxyl group on the N-phenyl ring were evaluated. A compound with a para-hydroxyl group (4-hydroxy-N-phenylbenzamide) showed excellent activity against E. coli and B. subtilis. nanobioletters.com

An analogue, N-(4-bromophenyl)-4-methoxy-3-amino-benzamide, was identified as a promising lead for anti-EV71 (Enterovirus 71) drugs, indicating the importance of the bromo-substitution on the N-phenyl ring for this specific antiviral activity. researchgate.net

Further research into anti-HBV agents identified N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (B126) as a potent inhibitor of both wild-type and drug-resistant Hepatitis B virus. nih.gov This suggests that a halogen at the 4-position of the N-phenyl ring is favorable for certain antiviral activities.

In a series designed to target kinetoplastid parasites, N-phenylbenzamide derivatives were explored where the core structure was modified. The prototype, a bis(2-aminoimidazoline) N-phenylbenzamide derivative, showed excellent activity against Trypanosoma brucei. nih.govacs.org

Interactive Data Table: Antibacterial Activity of N-Phenylbenzamide Analogues Users can sort the table by clicking on the headers.

| Compound | N-Phenyl Ring Substitution | Benzoyl Ring Substitution | Organism | MIC (μg/mL) | Reference |

| 5a | Unsubstituted | 4-hydroxy | B. subtilis | 6.25 | nanobioletters.com |

| 5a | Unsubstituted | 4-hydroxy | E. coli | 3.12 | nanobioletters.com |

| 6b | 4-methyl (p-tolyl) | Unsubstituted | E. coli | 3.12 | nanobioletters.com |

| 6c | 4-methyl (p-tolyl) | Unsubstituted | B. subtilis | 6.25 | nanobioletters.com |

| 5d | 3-methyl-4-phenyl | Pyrazine-2-carboxamide | S. typhi | 6.25 | mdpi.com |

The SAR findings for analogues of N-(4-bromo-2-methylphenyl)benzamide reveal that the N-phenylbenzamide core is a highly adaptable scaffold. The specific biological activity and potency of each analogue are intricately linked to the substitution patterns on its aromatic rings. The presence of a halogen, such as bromine or chlorine, on the N-phenyl ring is a recurring feature in compounds with notable antiviral and antibacterial properties. researchgate.netnih.govmdpi.com Similarly, modifications to the benzoyl ring are crucial for tuning receptor affinity and selectivity, as seen in the M1 antagonist series. nih.gov These studies collectively underscore the importance of systematic structural modification to optimize the therapeutic potential of this chemical class.

Advanced Spectroscopic and Diffraction Based Characterization of N 4 Bromo 2 Methylphenyl Benzamide

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. For N-(4-bromo-2-methylphenyl)benzamide, a complete NMR analysis would include ¹H NMR, ¹³C NMR, and various 2D NMR techniques.

The ¹H NMR spectrum of this compound would provide detailed information about the chemical environment, number, and connectivity of the protons in the molecule. Although specific experimental data is not available, a hypothetical ¹H NMR data table is presented below based on the analysis of structurally similar compounds. The spectrum would be expected to show distinct signals for the aromatic protons on both the benzoyl and the 4-bromo-2-methylphenyl rings, a signal for the N-H proton of the amide group, and a singlet for the methyl group protons. The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) in Hertz (Hz).

Hypothetical ¹H NMR Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| N-H | ~8.0-9.0 | br s | - |

| Benzoyl (ortho) | ~7.8-7.9 | d | ~7-8 |

| Benzoyl (meta, para) | ~7.4-7.6 | m | - |

| Phenyl (H3/H5) | ~7.3-7.5 | m | - |

| Phenyl (H6) | ~7.1-7.3 | d | ~8-9 |

| Methyl (-CH₃) | ~2.3 | s | - |

*br s = broad singlet, d = doublet, m = multiplet, s = singlet

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of the carbonyl carbon, the aromatic carbons, and the methyl carbon would be observed in characteristic regions of the spectrum. A patent mentioning this compound suggests that such analytical methods are standard for its characterization google.com. While the patent does not disclose the data, a PubChem entry for the isomeric N-(2-bromo-4-methylphenyl)benzamide indicates the availability of ¹³C NMR spectra from commercial databases, underscoring the routine nature of this analysis nih.gov.

Hypothetical ¹³C NMR Data for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~165-170 |

| Aromatic C-Br | ~115-120 |

| Aromatic C-N | ~135-140 |

| Aromatic C-CH₃ | ~130-135 |

| Other Aromatic C | ~120-135 |

| -CH₃ | ~17-22 |

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms within the molecule, advanced 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, typically through two or three bonds. For instance, it would show the coupling between adjacent aromatic protons on both phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would establish the direct one-bond correlations between protons and the carbon atoms they are attached to. This is crucial for assigning the signals of the protonated aromatic carbons and the methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is particularly useful for identifying the connectivity between different parts of the molecule, for example, showing the correlation from the N-H proton to the carbonyl carbon and to carbons in the 4-bromo-2-methylphenyl ring, as well as correlations from the benzoyl protons to the carbonyl carbon.

Infrared (IR) and Raman Spectroscopic Studies

Vibrational spectroscopy, including both IR and Raman techniques, provides valuable information about the functional groups present in a molecule and can offer insights into its conformation.

The IR and Raman spectra of this compound would exhibit characteristic absorption bands corresponding to the various vibrational modes of its functional groups. While specific spectra for this compound are not publicly available, data for a related compound, N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide, has been reported, indicating the types of vibrations that would be expected mdpi.com. A PubChem entry for an isomer also notes the existence of IR spectral data nih.gov.

Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretching | ~3300-3400 |

| C-H (aromatic) | Stretching | ~3000-3100 |

| C-H (methyl) | Stretching | ~2850-2960 |

| C=O (Amide I) | Stretching | ~1650-1680 |

| N-H Bending / C-N Stretching (Amide II) | Bending/Stretching | ~1510-1550 |

| C=C (aromatic) | Stretching | ~1450-1600 |

| C-N | Stretching | ~1200-1350 |

| C-Br | Stretching | ~500-650 |

The precise positions and shapes of the amide I (primarily C=O stretching) and amide II (N-H bending and C-N stretching) bands in the IR spectrum can provide information about the conformation of the amide linkage and the extent of intermolecular hydrogen bonding in the solid state. The planarity of the molecule and the relative orientation of the two aromatic rings can also influence the vibrational spectra. In a broader context, studies on similar N-aromatic amides have utilized these techniques to understand structural changes and supramolecular behavior, for instance, in the case of N-(2-nitrophenyl)-4-bromobenzamide nih.gov.

Mass Spectrometric Elucidation of Molecular Structure

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the substructural components of a molecule. Through high-resolution mass spectrometry and analysis of fragmentation patterns, a detailed picture of the this compound molecule can be constructed.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental formula. For this compound, the molecular formula is C₁₄H₁₂BrNO. The theoretical exact mass of this compound is calculated to be 289.01023 Da nih.gov. Experimental determination of the exact mass via HRMS would be expected to yield a value in very close agreement with this theoretical prediction, confirming the elemental composition of the molecule. The presence of the bromine atom, with its two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, would result in a characteristic isotopic pattern in the mass spectrum, with two peaks of similar intensity separated by two mass units (m/z and m/z+2) docbrown.info.

Fragmentation Pattern Analysis (e.g., GC-MS)

The molecular ion peak ([M]⁺) would be expected, showing the characteristic isotopic pattern of bromine. Key fragmentation pathways for benzamides typically involve the cleavage of the amide bond (C-N bond). This would likely lead to the formation of several key fragment ions.

A primary fragmentation would be the cleavage of the amide bond, which could occur in two ways:

Formation of the benzoyl cation: Cleavage of the C-N bond could yield the benzoyl cation (C₆H₅CO⁺) at m/z 105. This is a very common and stable fragment for benzamide (B126) derivatives.

Formation of the bromo-methylphenylaminyl radical cation: The other part of the molecule, the 4-bromo-2-methylphenylamino fragment, could also be observed as a radical cation.

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides detailed information on bond lengths, bond angles, and the packing of molecules in the crystal lattice, including intermolecular interactions. While a specific crystal structure determination for this compound was not found in the searched literature, the structural parameters can be reliably inferred from the analysis of closely related compounds.

Determination of Molecular Geometry and Bond Parameters

The molecular geometry of this compound is expected to be non-planar. The central amide linkage (-CO-NH-) is generally planar. However, there will be a significant dihedral angle between the planes of the two aromatic rings due to steric hindrance and electronic effects.

Based on the crystal structures of similar compounds such as 4-bromo-N-(2-hydroxyphenyl)benzamide nih.gov and N-(4-methylphenyl)benzamide researchgate.net, the following bond parameters can be anticipated:

The C=O bond length of the amide group is expected to be in the range of 1.22-1.24 Å.

The C-N bond length of the amide group is typically around 1.33-1.35 Å.

The N-H bond length is expected to be approximately 0.86-0.88 Å.

The C-Br bond length is anticipated to be around 1.90 Å.

The C-C bond lengths within the aromatic rings will be in the typical range of 1.37-1.40 Å.

The dihedral angle between the benzoyl ring and the 4-bromo-2-methylphenyl ring is a key feature. In related structures, these angles can vary. For example, in 4-bromo-N-(2-hydroxyphenyl)benzamide, the dihedral angle between the two aromatic rings is 80.7(2)° nih.gov. A significant twist is therefore also expected for this compound.

Crystal Packing and Intermolecular Interactions

The solid-state structure of this compound will be stabilized by a network of intermolecular interactions. The most significant of these is expected to be hydrogen bonding.

Hydrogen Bonding: The amide group provides both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen, C=O). This facilitates the formation of intermolecular N-H···O=C hydrogen bonds. In the crystal lattice of many benzamides, these hydrogen bonds lead to the formation of chains or dimeric motifs nih.gov. For instance, in the crystal structure of 4-bromo-N-(2-hydroxyphenyl)benzamide, molecules are linked by N-H···O hydrogen bonds into chains nih.gov. A similar arrangement is highly probable for this compound.

π-π Stacking: The presence of two aromatic rings in the molecule suggests the possibility of π-π stacking interactions between adjacent molecules. These interactions, where the electron-rich π systems of the aromatic rings overlap, would further stabilize the crystal packing.

Computational Chemistry and Theoretical Investigations of N 4 Bromo 2 Methylphenyl Benzamide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental tools for predicting the geometric, electronic, and reactive properties of a molecule from first principles.

Molecular geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For N-(4-bromo-2-methylphenyl)benzamide, this would involve calculating key bond lengths, bond angles, and dihedral (torsion) angles.

While specific optimized geometry data for the title compound is not published, analysis of closely related structures provides insight into its expected conformation. The key feature of N-aryl benzamides is the relative orientation of the two aromatic rings, defined by the dihedral angle between them. DFT calculations on related benzamides have shown that the gas-phase, energy-minimized conformation often involves a non-planar arrangement, with the aryl rings tilted with respect to each other. iucr.org However, in the solid state, crystal packing forces can lead to different conformations. iucr.org

For instance, the crystal structure of the related compound 4-bromo-N-(2-hydroxyphenyl)benzamide shows that the two aromatic rings are inclined to one another by a significant angle of 80.7(2)°. nih.gov In another analog, 4-Bromo-N-(2-nitrophenyl)benzamide, two unique molecules exist in the asymmetric unit with dihedral angles of 16.78(15)° and 18.87(14)° between the benzene (B151609) rings. researchgate.net For N-(4-Bromo-2-methylphenyl)pivalamide, the conformation of the N–H bond is syn to the ortho-methyl substituent on the phenyl ring. researchgate.net These examples highlight the conformational flexibility of the amide linkage and the influence of substituents and crystal packing on the final structure.

Table 1: Illustrative Geometric Parameters from a Related Benzamide (B126) Crystal Structure (Data for 4-bromo-N-(2-hydroxyphenyl)benzamide) nih.gov

| Parameter | Description | Value |

| Dihedral Angle | (Hydroxy-substituted ring) vs (Bromo-substituted ring) | 80.7 (2)° |

| Dihedral Angle | (Amide plane) vs (Hydroxy-substituted ring) | 73.97 (12)° |

| Dihedral Angle | (Amide plane) vs (Bromo-substituted ring) | 25.42 (19)° |

The electronic structure of a molecule is described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactivity. The energy difference between them, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it costs more energy to move an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. For this compound, the HOMO would likely be localized on the electron-rich phenyl rings and the amide nitrogen, while the LUMO would be centered on the benzoyl moiety's carbonyl group and aromatic ring. Theoretical calculations for similar benzamide derivatives typically show a significant energy gap, indicative of a stable molecule.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the surface of a molecule. It is an invaluable tool for predicting sites of electrophilic and nucleophilic attack, as well as intermolecular interactions.

On an MEP map for this compound, one would expect to observe:

Negative Potential (Red/Yellow): Regions of high electron density, which are susceptible to electrophilic attack. The most negative potential would be concentrated around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons.

Positive Potential (Blue): Regions of low electron density or electron deficiency, which are prone to nucleophilic attack. The most positive region would be located around the amide hydrogen (N-H), making it a primary hydrogen bond donor.

Neutral Regions (Green): Areas with intermediate potential, typically found over the carbon atoms of the aromatic rings.

This distribution of charge dictates how the molecule interacts with other molecules and its environment.

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, MD simulations can provide deep insights into its conformational landscape and dynamic behavior in different environments (e.g., in solution).

A key area of investigation would be the rotational barrier around the C-N amide bond and the torsion angles that define the orientation of the two phenyl rings relative to the central amide plane. By simulating the molecule's movement, researchers can identify the most populated conformations, the energy barriers between them, and how solvent molecules might influence the conformational equilibrium. The Automated Topology Builder (ATB) and Repository provides resources for developing molecular force fields necessary for such simulations of related molecules. uq.edu.au

Molecular Docking Studies with Relevant Macromolecular Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or nucleic acid). This method is fundamental in drug discovery for screening virtual libraries of compounds against a biological target.

Supramolecular Interaction Studies

Supramolecular chemistry focuses on the non-covalent interactions that govern how molecules assemble into larger, ordered structures. For this compound in the solid state, these interactions determine the crystal packing.

Based on crystal structure analyses of analogous compounds, the dominant supramolecular interaction would be intermolecular hydrogen bonding. iucr.orgnih.gov Specifically, the amide N-H group acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) acts as an acceptor. This typically leads to the formation of chains or ribbons of molecules linked by N-H···O hydrogen bonds. researchgate.net

Other potential interactions include:

π-π Stacking: Attractive interactions between the aromatic rings of adjacent molecules.

Halogen Bonding: The bromine atom could potentially act as a Lewis acidic site, interacting with a nucleophilic atom on a neighboring molecule. Studies on the crystal structure of 4-Bromo-N-(2-nitrophenyl)benzamide have noted the presence of Br···Br interactions. researchgate.net

These combined interactions dictate the final crystal architecture and the material's physical properties.

Hirshfeld Surface Analysis and Quantitative Contribution of Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis maps the electron distribution of a molecule in its crystalline environment, allowing for the identification and characterization of close contacts between neighboring molecules. For this compound, while a specific crystal structure is not publicly available, analysis of closely related structures provides a model for the expected interactions.

The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments. The properties mapped onto this surface, such as dnorm (normalized contact distance), highlight regions of significant intermolecular interaction. Red areas on the dnorm surface indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds, while blue regions represent longer contacts, and white areas denote contacts around the van der Waals separation.

For analogous benzamide structures, the quantitative contributions of different intermolecular contacts to the total Hirshfeld surface area are typically dominated by specific interactions. nih.gov In the case of this compound, the primary interactions expected would involve the bromine, hydrogen, oxygen, and carbon atoms. Studies on similar brominated organic compounds show that H···H, C···H/H···C, and Br···H/H···Br contacts often constitute the most significant contributions to the crystal packing. nih.govresearchgate.net For instance, in a related bromophenyl derivative, H···H interactions accounted for 43.1% of the surface contacts, followed by C···H/H···C (17.4%) and Br···H/H···Br (14.9%). nih.gov

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions. Each point on the plot corresponds to a pair of distances (de and di) from the surface to the nearest nucleus external and internal to the surface, respectively. The distribution and shape of the points in these plots are characteristic of specific types of intermolecular contacts. For this compound, the fingerprint plot would be expected to show distinct spikes and patterns corresponding to the various hydrogen bonds and weaker van der Waals interactions.

Table 1: Expected Proportional Contribution of Intermolecular Contacts to the Hirshfeld Surface for this compound (based on analogous compounds)

| Intermolecular Contact | Expected Percentage Contribution |

| H···H | ~ 20-45% |

| C···H/H···C | ~ 15-20% |

| Br···H/H···Br | ~ 10-15% |

| O···H/H···O | ~ 5-10% |

| Br···C/C···Br | ~ 1-3% |

| Br···Br | ~ 0.5-1% |

Note: The values in this table are estimations based on published data for structurally similar compounds and are intended to be illustrative of the expected interaction landscape.

Prediction and Characterization of Hydrogen Bond Networks and Other Weak Interactions

The crystal packing of this compound is anticipated to be heavily influenced by a network of hydrogen bonds and other weak intermolecular interactions. The amide group (-CONH-) is a classic hydrogen bond donor (N-H) and acceptor (C=O), leading to the formation of robust intermolecular connections.

In many crystalline benzamides, molecules are linked by N-H···O hydrogen bonds, often forming chains or dimeric motifs. For example, in the crystal structure of N-(4-Bromo-2-methylphenyl)pivalamide, a closely related molecule, molecules are linked into infinite one-dimensional chains by intermolecular N-H···O hydrogen bonds. Similar interactions are observed in various substituted benzamides, where they form well-defined supramolecular structures. researchgate.netnih.govnih.gov These interactions are often characterized by specific graph-set notations, such as C(4) for chains or R²₂(8) for dimers. nih.gov

Beyond the primary N-H···O hydrogen bonds, weaker C-H···O and C-H···π interactions are also expected to play a significant role in stabilizing the crystal structure. The methyl group on the phenyl ring and the aromatic C-H groups can act as weak hydrogen bond donors to the carbonyl oxygen or the aromatic rings of adjacent molecules.

Table 2: Predicted Hydrogen Bonds and Weak Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Predicted Motif/Role |

| Strong Hydrogen Bond | N-H (amide) | C=O (amide) | Formation of chains or dimers |

| Weak Hydrogen Bond | C-H (aromatic/methyl) | C=O (amide) | Stabilization of primary motifs |

| Weak Hydrogen Bond | C-H (aromatic/methyl) | π-system (aromatic ring) | Further stabilization of packing |

| Halogen Bond | C-Br | C=O (amide) | Directional packing influence |

| Other Weak Interactions | C-H (aromatic/methyl) | Br | Contribution to crystal cohesion |

| Halogen-Halogen Interaction | Br | Br | Potential for close packing |

In Silico ADME Prediction and Pharmacokinetic Profile Analysis

In silico absorption, distribution, metabolism, and excretion (ADME) predictions are vital in the early stages of drug discovery to assess the potential of a molecule to become a viable drug candidate. These computational models predict the pharmacokinetic properties of a compound, helping to identify potential liabilities before extensive experimental work is undertaken.

For this compound, a full in silico ADME profile would typically be generated using specialized software that calculates various physicochemical and pharmacokinetic parameters. While specific predicted values for this exact compound are not available in the literature, we can outline the key parameters that would be assessed.

Absorption: Predictions of oral absorption are often based on parameters like the topological polar surface area (TPSA) and adherence to guidelines such as Lipinski's Rule of Five and Veber's Rule. The percentage of human oral absorption can be estimated using equations derived from these parameters. For instance, a common formula is %ABS = 109 – (0.345 × TPSA). nih.gov Compounds with good oral absorption typically have a TPSA of less than 140 Ų.

Distribution: Key distribution parameters include plasma protein binding (PPB) and blood-brain barrier (BBB) penetration. High PPB can affect the free concentration of a drug available to act on its target. mdpi.com BBB penetration is crucial for drugs targeting the central nervous system and is often predicted based on a combination of factors including lipophilicity (LogP) and molecular size.

Metabolism: In silico tools can predict the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes, which are the primary enzymes responsible for drug metabolism. nih.gov The models identify potential sites of metabolism on the molecule, such as hydroxylation of the aromatic rings or the methyl group.

Excretion: While direct prediction of excretion pathways is complex, parameters related to solubility and metabolism can provide indications of how a compound is likely to be eliminated from the body.

Table 3: Key In Silico ADME and Pharmacokinetic Parameters for Evaluation

| Parameter | Significance | Desired Range for Drug Candidates |

| Molecular Weight (MW) | Influences absorption and distribution | < 500 g/mol (Lipinski) |

| LogP (Lipophilicity) | Affects absorption, distribution, and metabolism | < 5 (Lipinski) |

| Hydrogen Bond Donors | Influences solubility and membrane permeability | < 5 (Lipinski) |

| Hydrogen Bond Acceptors | Influences solubility and membrane permeability | < 10 (Lipinski) |

| Topological Polar Surface Area (TPSA) | Correlates with oral absorption and BBB penetration | ≤ 140 Ų (oral absorption), < 90 Ų (BBB penetration) |

| Number of Rotatable Bonds | Relates to conformational flexibility and oral bioavailability | ≤ 10 (Veber's Rule) |

| Plasma Protein Binding (PPB) | Affects the free fraction of the drug | Varies depending on therapeutic target |

| Blood-Brain Barrier (BBB) Penetration | Determines potential for CNS activity | Yes/No or quantitative prediction |

| CYP450 Metabolism Prediction | Indicates metabolic stability and potential drug-drug interactions | Identification of major metabolizing isoforms (e.g., CYP3A4, CYP2D6) |

Analysis of these parameters provides a foundational pharmacokinetic profile, guiding further experimental studies into the compound's potential as a therapeutic agent.

Reactivity and Reaction Mechanisms of N 4 Bromo 2 Methylphenyl Benzamide

Investigation of Functional Group Transformations

The reactivity of N-(4-bromo-2-methylphenyl)benzamide is a composite of the individual reactivities of its constituent functional groups, which are in turn influenced by their electronic and steric interplay.

Amide Reactivity and Derivatization

The amide functional group is a cornerstone of organic synthesis and biochemistry, known for its relative stability. wikipedia.org This stability arises from the delocalization of the nitrogen lone pair electrons into the carbonyl group, which imparts a partial double bond character to the C-N bond. chemeo.com Consequently, amides are generally less reactive than their ester or acid chloride counterparts.

While specific derivatization studies on this compound are not extensively documented, the general reactivity of amides suggests several potential transformations. These include hydrolysis to the corresponding benzoic acid and 4-bromo-2-methylaniline, which can be achieved under acidic or basic conditions, typically requiring elevated temperatures. Reduction of the amide, for instance using a powerful reducing agent like lithium aluminum hydride (LiAlH₄), would be expected to yield the corresponding amine, N-(4-bromo-2-methylbenzyl)amine. chemeo.com

Furthermore, the amide nitrogen, although not strongly basic, can participate in N-alkylation or N-arylation reactions under specific conditions, often requiring strong bases and reactive electrophiles. Palladium-catalyzed N-alkylation reactions have become a versatile tool for modifying amides. chemrxiv.org

Reactivity of the Bromo Substituent

The bromine atom on the phenyl ring is a versatile handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This palladium-catalyzed reaction allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound.

While direct studies on this compound are limited, research on the closely related compound, (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline, provides valuable insight. nih.gov In this study, the bromo group on the 4-position of the 2-methylaniline moiety was successfully subjected to Suzuki coupling with various arylboronic acids. nih.gov The reaction proceeded regioselectively, with the bromo group on the aniline (B41778) ring being more reactive than the bromo group on the thiophene (B33073) ring. nih.gov This preferential reactivity highlights the utility of the bromo substituent for further molecular elaboration.

The general conditions for such a Suzuki coupling reaction are presented in the table below, based on the analogous system.

| Parameter | Condition |

| Catalyst | Pd(PPh₃)₄ |

| Base | K₃PO₄ |

| Solvent | Dioxane/H₂O |

| Temperature | 90 °C |

| Reactant | Arylboronic acid |

| Table 1: Typical conditions for the Suzuki-Miyaura coupling of a related N-(4-bromo-2-methylphenyl) derivative. nih.gov |

Other palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination (for C-N bond formation) or Heck reaction (for C-C bond formation with alkenes), are also plausible transformations for the bromo substituent, expanding the synthetic utility of this compound.

Role of the Methyl Group in Reaction Pathways

The ortho-methyl group on the aniline ring plays a significant role in the reactivity of this compound, primarily through steric effects. This "ortho effect" can influence the conformation of the molecule and the accessibility of adjacent reactive sites. researchgate.net

The methyl group can hinder the approach of reagents to the amide nitrogen and the ortho-position on the aniline ring. This steric hindrance can affect the rates of reactions involving these sites. For instance, in directed C-H activation reactions, an ortho-methyl group can prevent the necessary coordination of a metal catalyst to the directing group, thereby reducing reaction efficiency. nih.gov

Conversely, the methyl group can also be a site for chemical modification, although such reactions are generally less common than those involving the bromo substituent. Radical halogenation or oxidation of the methyl group could potentially lead to the corresponding benzyl (B1604629) bromide or benzoic acid derivatives, respectively, under appropriate conditions.

Reaction Kinetics and Thermodynamic Studies

| Thermodynamic Parameter | Value for Benzamide (B126) | Unit |

| Enthalpy of fusion (ΔfusH) | 18.49 to 23.76 | kJ/mol |

| Enthalpy of sublimation (ΔsubH) | 96.90 | kJ/mol |

| Table 2: Thermodynamic data for Benzamide. chemeo.comnist.gov |

The presence of the bromo and methyl substituents on the N-phenyl ring of this compound would be expected to influence these thermodynamic parameters. The increased molecular weight and intermolecular forces due to the bromine atom would likely lead to a higher enthalpy of sublimation compared to benzamide.

From a kinetic perspective, the rate of reactions involving the functional groups of this compound will be influenced by both electronic and steric factors. For example, in the Suzuki-Miyaura coupling, the electronic nature of the substituents on the aryl bromide can affect the rate-determining oxidative addition step. acs.org The ortho-methyl group, due to its steric bulk, can also impact the reaction kinetics by hindering the approach of the catalyst to the C-Br bond. nih.gov

Photochemical and Electrochemical Reactivity

The photochemical and electrochemical behavior of this compound is anticipated to be influenced by its aromatic and halogenated nature.

Photochemical reactions of bromoaromatic compounds often involve the cleavage of the carbon-bromine bond. rsc.org Irradiation with UV light can lead to homolytic cleavage to generate an aryl radical, which can then participate in a variety of subsequent reactions, such as hydrogen abstraction from the solvent or intramolecular cyclization. For bromoanilines, photochemical debromination has been observed. chemeo.com

The electrochemical reduction of aromatic bromides has been studied, and it typically proceeds via a two-electron cleavage of the C-Br bond to form a carbanion. nist.gov This carbanion can then be protonated by a suitable proton source. The presence of the amide and methyl groups will influence the reduction potential. The electrochemical behavior of amides themselves can also be complex, with the potential for both oxidation and reduction depending on the molecular structure and reaction conditions. acs.orgresearchgate.net The electrochemical oxidation of some benzamide derivatives has been investigated, revealing that the process is often pH-dependent. semnan.ac.ir

Advanced Research Applications and Potential in Chemical Sciences Excluding Prohibited Elements

Applications in Materials Science Research

The unique substitution pattern of N-(4-bromo-2-methylphenyl)benzamide makes it a candidate for the synthesis of functional organic materials. Researchers have investigated its potential as a fundamental component in the creation of organic semiconductors, liquid crystalline phases, and as a building block for more complex supramolecular structures.

While specific studies detailing the direct application of this compound in organic semiconductors are limited in the current body of scientific literature, its structural motifs are common in materials designed for such purposes. Aromatic amides are known to form hydrogen-bonded networks, which can facilitate charge transport, a key property for semiconductor performance. The presence of a bromo-substituted phenyl ring offers a site for further functionalization through cross-coupling reactions, allowing for the synthesis of more extended π-conjugated systems that are essential for organic electronic devices. The general class of brominated aromatic compounds serves as crucial building blocks in the synthesis of a variety of organic semiconductors. tcichemicals.com

This compound possesses donor atoms in its amide group (oxygen and nitrogen) that can coordinate to metal centers, making it a potential ligand for the construction of coordination polymers and hybrid materials. Coordination polymers are of significant interest due to their diverse structures and applications in areas such as catalysis, gas storage, and luminescence. The bromo and methyl substituents can also influence the resulting structure and properties of these materials.

Research on closely related ligands, such as [1-(4-Bromo-2-Methyl-Phenyl)-3-(4-Methoxybenzoyl)-Thiourea] (BMT), has demonstrated the successful synthesis of coordination complexes with various transition metals. researchgate.net This suggests that this compound could similarly act as a precursor to form one-, two-, or three-dimensional coordination networks. The design and synthesis of coordination polymers often rely on the selection of appropriate organic ligands and metal ions to control the final architecture and properties. mdpi.com Lanthanide(III) coordination polymers have also been synthesized using ligands containing a methylphenylamino group, resulting in layered structures with interesting photoluminescent properties. rsc.org

Coordination Chemistry of this compound as a Ligand

The coordination chemistry of benzamide (B126) derivatives is a rich field of study. The ability of the amide linkage to bind to metal ions, either as a neutral molecule or as a deprotonated amidate, allows for the formation of a wide variety of metal complexes with different geometries and reactivity.

The synthesis of metal complexes involving ligands structurally similar to this compound has been reported. For example, transition metal complexes of a thiourea (B124793) derivative containing the 4-bromo-2-methylphenyl moiety have been prepared by reacting the ligand with metal chlorides in an appropriate solvent. researchgate.net The resulting complexes were characterized using a suite of analytical techniques to elucidate their structure and properties.

Table 1: Analytical Techniques for Characterization of Related Metal Complexes

| Technique | Information Obtained | Reference |

|---|---|---|

| Elemental Analysis | Confirms the empirical formula of the complex. | researchgate.netbiointerfaceresearch.com |

| FT-IR Spectroscopy | Identifies the coordination sites of the ligand by observing shifts in the vibrational frequencies of functional groups (e.g., C=O, N-H) upon complexation. | researchgate.netbiointerfaceresearch.comresearchgate.net |

| UV-Vis Spectroscopy | Provides information about the electronic transitions within the complex and helps in proposing the geometry around the metal center. | researchgate.net |

| Molar Conductivity | Determines the electrolytic nature of the complexes (ionic or non-ionic). | researchgate.net |

| Magnetic Susceptibility | Measures the magnetic moment to determine the number of unpaired electrons and infer the geometry of the complex. | researchgate.net |

| ¹H and ¹³C NMR | Elucidates the structure of the ligand and its complexes in solution. | biointerfaceresearch.com |

| Mass Spectrometry | Confirms the molecular weight of the synthesized compounds. | biointerfaceresearch.com |

The synthesis of these complexes typically involves the reaction of the ligand with a metal salt in a suitable solvent, sometimes under reflux conditions. researchgate.netjocpr.com The products are then isolated and purified by filtration and washing.

The interaction between a ligand and a metal ion is fundamental to the properties of the resulting complex. In ligands like this compound, coordination can occur through the carbonyl oxygen atom, which is a hard donor, or through the nitrogen atom after deprotonation of the N-H group. The mode of coordination influences the geometry of the complex.

Studies on related amidate complexes show that the ligand can act as a monodentate donor through the oxygen atom or as a bidentate ligand, coordinating through both the oxygen and nitrogen atoms. nih.gov The choice of coordination mode is often influenced by the steric bulk of the ligand and the nature of the metal ion. Monodentate coordination can lead to lower coordination numbers, such as tetrahedral geometries, while bidentate coordination often results in higher coordination numbers, like octahedral geometries. nih.gov

For the thiourea-based ligand [1-(4-Bromo-2-Methyl-Phenyl)-3-(4-Methoxybenzoyl)-Thiourea] (BMT), an octahedral geometry was proposed for its transition metal complexes, with the general formula [M(BMT)₂Cl₂]. researchgate.net In these complexes, the ligand likely coordinates in a bidentate fashion. The electronic spectra of these complexes show d-d transitions that are characteristic of specific geometries.

Table 2: Proposed Geometries for Metal Complexes with Related Ligands

| Ligand Type | Metal Ions | Proposed Geometry | Coordination Mode | Reference |

|---|---|---|---|---|

| Thiourea derivative (BMT) | Co(II), Ni(II), Cu(II), Zn(II), Cd(II), Hg(II), Mn(II) | Octahedral | Bidentate | researchgate.net |

| Benzohydrazide derivative | Co(II), Ni(II), Cu(II) | Octahedral | Bidentate (O, N) | researchgate.net |

| Benzohydrazide derivative | Zn(II), Cd(II), Hg(II) | Tetrahedral | Bidentate (O, N) | researchgate.net |

| Benzohydrazide derivative | Pd(II) | Square Planar | Bidentate (O, N) | researchgate.net |

| Adamantylcarbamidate | Ti(IV) | Tetrahedral | Monodentate (O) | nih.gov |

The crystal structures of related benzamide compounds reveal important details about the conformation of the ligand itself. For example, in 4-bromo-N-(2-hydroxyphenyl)benzamide, the central amide fragment is essentially planar. nih.gov The dihedral angle between the two phenyl rings is a critical parameter that will influence how the ligand packs in the solid state and how it presents its donor atoms to a metal center. In 4-bromo-N-(2-nitrophenyl)benzamide, halogen-halogen interactions (Br···Br) are also observed in the crystal structure, which can play a role in the supramolecular assembly of both the free ligand and its metal complexes. researchgate.net

Exploration of Catalytic Activity of Metal Complexes

The N-arylbenzamide framework, characteristic of this compound, is an effective ligand scaffold for transition metal catalysis. The amide group's nitrogen and oxygen atoms can act as a bidentate or monodentate ligand, coordinating with metal centers to facilitate a range of organic transformations. While research on metal complexes of this compound itself is nascent, studies on analogous N-arylbenzamide systems provide a clear indication of their catalytic potential.

Palladium complexes featuring benzamide-type ligands have shown significant promise in C–H functionalization reactions. nih.gov These reactions are of high interest in synthetic chemistry as they allow for the direct conversion of typically inert C–H bonds into more complex functionalities, improving atom economy. nih.gov The benzamide moiety can act as a directing group, binding to the palladium center and positioning it in close proximity to a specific C–H bond on the substrate, thereby enabling selective activation. nih.gov This directed approach has been utilized for the formation of C-O, C-X (halogen), C-N, and C-C bonds. nih.gov The catalytic cycle often involves a Pd(II)/Pd(IV) or a Pd(II)/Pd(0) pathway, where the ligand plays a crucial role in stabilizing the palladium intermediates and promoting the desired bond formation. nih.gov

Furthermore, chiral N-arylbenzamide derivatives are being explored in asymmetric catalysis. Nickel-catalyzed asymmetric reductive hydroarylation of vinyl amides, for instance, utilizes chiral ligands to produce enantioenriched α-arylbenzamides, which are valuable motifs in pharmacologically active compounds. researchgate.netnih.gov The ligand's structure is critical for inducing enantioselectivity, creating a chiral environment around the metal center that favors the formation of one stereoisomer over the other. nih.gov Lanthanide-based complexes with related amine ligands have also demonstrated high activity in catalytic reactions like hydrophosphination and hydroamination, suggesting that metal complexes of this compound could find applications in a wide array of catalytic transformations, offering novel routes to functionalized organic molecules. rsc.org

Mechanistic Investigations of Biological Activity

The biological effects of this compound and its derivatives are a subject of significant scientific inquiry. Research is focused on elucidating the precise molecular interactions that underlie their observed activities, rather than on clinical therapeutic outcomes.

Enzyme Inhibition Studies

Benzamide derivatives have been identified as potent inhibitors of several key enzymes implicated in human disease. The specific substitutions on the benzamide core, such as the 4-bromo and 2-methyl groups, are crucial for tuning the potency and selectivity of these inhibitors.

One major area of investigation is the inhibition of protein kinases. For example, N-arylbenzamide derivatives have been developed as potent and selective inhibitors of Leucine-Rich Repeat Kinase 2 (LRRK2), a therapeutic target for Parkinson's disease. nih.gov Another critical enzyme target is Poly(ADP-ribose) polymerase-1 (PARP-1), which plays a vital role in DNA damage repair. nih.gov Certain benzamide derivatives have been shown to be powerful PARP-1 inhibitors, with IC₅₀ values in the nanomolar range. nih.gov The mechanism of action involves binding to the catalytic pocket of PARP-1, which leads to an accumulation of DNA double-strand breaks and ultimately induces apoptosis in cancer cells. nih.gov

Viral enzymes are also a key focus. Derivatives of benzamide have demonstrated inhibitory activity against the Hepatitis C virus (HCV) NS3-NS4A protease, a serine protease essential for viral replication. scilit.com Additionally, research has shown that some benzamide derivatives can inhibit deubiquitinase (DUB) enzymes, which are exploited by various viruses, including Adenovirus and SARS-CoV-2, for their replication and survival. rsc.org

| Derivative Class | Target Enzyme | IC₅₀ Values | Reference |

| Benzamide derivatives | Poly(ADP-ribose) polymerase-1 (PARP-1) | 0.25 nM (for compound 13f ) | nih.gov |

| 5-substituent-N-arylbenzamide | Leucine-Rich Repeat Kinase 2 (LRRK2) | Potent inhibition noted | nih.gov |

| 2,4,6-Trihydroxy,3-nitro-benzamide | Hepatitis C Virus (HCV) Protease | 2.3 µg/mL (for compound RD3-4082 ) | scilit.com |

| 4-(2-Nitrophenoxy)benzamide | Viral Deubiquitinases (DUBs) | 10.22 to 44.68 µM | rsc.org |

Protein Interaction Research (e.g., biochemical probes)

The ability of this compound and its analogues to interact with specific proteins makes them valuable tools as biochemical probes to study cellular processes. A prominent example is their interaction with tubulin, a key component of the cytoskeleton. Numerous studies have shown that benzamide derivatives can bind to the colchicine (B1669291) binding site on β-tubulin. acs.orgnih.gov This interaction disrupts the dynamic process of microtubule polymerization and depolymerization, which is essential for cell division, intracellular transport, and maintenance of cell shape. acs.org Researchers have used these compounds to probe the structure and function of the tubulin cytoskeleton and have even demonstrated that certain benzamides can covalently modify specific amino acid residues, such as Cys239, within the binding pocket. acs.org

In the field of antimicrobial research, benzamide derivatives have been found to target the filamentous temperature-sensitive protein Z (FtsZ). nih.gov FtsZ is a bacterial homolog of tubulin and is a crucial protein in the bacterial cell division machinery, forming a contractile ring (the Z-ring) at the division site. nih.gov By binding to FtsZ, these compounds inhibit its polymerization, thereby blocking bacterial cell division. nih.gov This makes them excellent probes for studying the bacterial cell cycle.

Furthermore, in virology, benzamide derivatives have been shown to interact directly with the Hepatitis B Virus (HBV) core protein. nih.gov This interaction modulates the assembly of the viral capsid, promoting the formation of empty capsids and disrupting the normal replication cycle of the virus. nih.gov These molecules serve as critical probes for understanding the complex process of viral capsid assembly. nih.gov

Antimicrobial Activity Mechanisms (e.g., inhibition of bacterial growth pathways)

Derivatives of this compound are being investigated for their potential to combat bacterial infections, with research focusing on their specific mechanisms of action. The structural features of these molecules appear to dictate their mode of interaction with different types of bacteria.

Quantitative structure-activity relationship (QSAR) studies on N-phenylbenzamides suggest different mechanisms for Gram-positive and Gram-negative bacteria. nih.gov For Gram-positive bacteria, which have a thick, exposed peptidoglycan cell wall, the antimicrobial activity appears to be dominated by electrostatic interactions between the compound and the cell surface. nih.gov In contrast, for Gram-negative bacteria, which possess a protective outer membrane, the compounds' ability to penetrate this barrier is key. nih.gov Their activity is correlated with properties like hydrophobicity and steric factors, suggesting an intracellular target after permeating the cell membranes. nih.gov

A specific molecular target that has been identified is the cell division protein FtsZ. nih.gov Benzamide derivatives can inhibit the polymerization of FtsZ, which is essential for forming the Z-ring that constricts and divides the bacterial cell. nih.gov This inhibition effectively halts bacterial proliferation. nih.gov Other related arylamide compounds have been shown to act by disrupting the integrity of the bacterial cell membrane, dissipating the proton motive force, and interfering with protein synthesis pathways, indicating that benzamide derivatives may possess multiple mechanisms of action. nih.govrug.nl There is also evidence that some related compounds may interfere with enzymes involved in the biosynthesis of the bacterial cell wall, such as penicillin-binding proteins (PBPs). mdpi.comresearchgate.net

| Proposed Antimicrobial Mechanism | Bacterial Target/Process | Affected Bacteria | Reference |

| Electrostatic Interaction | Cell Wall Surface | Gram-positive | nih.gov |

| Hydrophobic/Steric Interaction | Intracellular Targets | Gram-negative | nih.gov |

| Inhibition of Polymerization | Cell Division Protein FtsZ | Gram-positive & Gram-negative | nih.gov |

| Membrane Disruption | Inner/Outer Membranes | Gram-negative | nih.govrug.nl |

| Inhibition of Biosynthesis | Cell Wall Synthesis Enzymes | General | mdpi.comresearchgate.net |

Antiviral Activity Investigations

The N-phenylbenzamide scaffold is a promising platform for the development of agents that interfere with viral life cycles through various mechanisms. Research has identified several classes of viruses that are susceptible to inhibition by these compounds.

One well-studied mechanism is the direct binding to the viral capsid. mdpi.com For non-enveloped viruses like Enterovirus 71 (EV71) and Coxsackievirus A9 (CVA9), N-phenylbenzamide derivatives can act as capsid binders. mdpi.comnih.gov They are thought to insert into a hydrophobic pocket within the viral capsid protein, stabilizing the capsid and preventing the conformational changes necessary for uncoating and release of the viral genome into the host cell. mdpi.com

Another key strategy is the inhibition of essential viral enzymes. As mentioned previously, benzamide derivatives can inhibit viral proteases, such as the HCV protease, which are required for processing the viral polyprotein into functional individual proteins. scilit.comuni-luebeck.de They also target viral deubiquitinase (DUB) enzymes, which many viruses use to evade the host's immune response. rsc.org

Furthermore, these compounds can interfere with critical steps in viral replication. For Hepatitis B Virus (HBV), benzamides have been shown to be capsid assembly modulators that interact with the core protein, leading to the formation of non-infectious, empty capsids. nih.gov For Human Immunodeficiency Virus (HIV-1), certain benzamide derivatives have demonstrated a dual mechanism, inhibiting both the reverse transcription of the viral RNA into DNA and the subsequent nuclear import of the viral cDNA, effectively halting the infection at two different stages. nih.gov

| Antiviral Mechanism | Viral Target | Example Virus | IC₅₀ / EC₅₀ | Reference |

| Capsid Binding | Viral Capsid Protein | Enterovirus 71 (EV71) | 5.7 - 12 µM | nih.govresearchgate.net |

| Capsid Binding | Viral Capsid Protein | Coxsackievirus A9 (CVA9) | ~1 µM | mdpi.com |

| Enzyme Inhibition | NS3-NS4A Protease | Hepatitis C Virus (HCV) | 2.3 µg/mL | scilit.com |

| Enzyme Inhibition | Deubiquitinases (DUBs) | Adenovirus, HSV-1 | 10.22 - 44.68 µM | rsc.org |

| Replication Inhibition | Reverse Transcriptase & Nuclear Import | HIV-1 | 0.7 µM | nih.gov |

| Capsid Assembly Modulation | Core Protein | Hepatitis B Virus (HBV) | Potent activity noted | nih.gov |

Anticancer Activity Research (excluding clinical trials)

The investigation into the anticancer properties of this compound and related structures has revealed several molecular mechanisms through which they exert their anti-proliferative effects, with research activities strictly confined to preclinical studies.

A primary mechanism of action for many anticancer benzamides is the disruption of microtubule dynamics. acs.orgnih.gov These compounds have been shown to act as tubulin polymerization inhibitors by binding to the colchicine site on β-tubulin. nih.govnih.gov This prevents the formation of the mitotic spindle, a structure essential for the segregation of chromosomes during cell division. As a result, the cell cycle is arrested, typically in the G2/M phase, which ultimately triggers programmed cell death, or apoptosis. acs.orgbioworld.com Molecular studies have provided a detailed picture of this interaction, showing that some benzamides can form a covalent bond with cysteine-239 in the colchicine binding pocket, leading to potent and sustained inhibition. acs.org

Another significant anticancer mechanism is the inhibition of PARP-1 (Poly(ADP-ribose) polymerase-1). nih.gov PARP-1 is a key enzyme in the repair of single-strand DNA breaks. By inhibiting PARP-1, benzamide derivatives prevent cancer cells from repairing their DNA. In cancer cells that already have defects in other DNA repair pathways (e.g., those with BRCA mutations), this inhibition is synthetically lethal, leading to the accumulation of catastrophic DNA damage and cell death. nih.gov Mechanistic studies show that potent benzamide PARP-1 inhibitors can induce G2/M cell cycle arrest and apoptosis in cancer cell lines. nih.gov

| Anticancer Mechanism | Molecular Target | Effect on Cancer Cells | IC₅₀ Values | Reference |

| Tubulin Polymerization Inhibition | β-Tubulin (Colchicine Site) | G2/M Phase Arrest, Apoptosis | 0.023 - 0.24 µM (against various cell lines) | nih.govbioworld.com |

| DNA Repair Inhibition | PARP-1 | DNA Damage Accumulation, G2/M Arrest, Apoptosis | 0.30 µM (against HCT116 cells) | nih.gov |

| Kinase Inhibition | Protein Kinases | Inhibition of signaling pathways | Potent activity noted | nih.gov |

Structure-Activity Relationship (SAR) Studies for this compound and its Analogues

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and drug discovery, providing critical insights into how the chemical structure of a compound influences its biological activity. For the N-phenylbenzamide scaffold, to which this compound belongs, SAR studies involve systematically modifying different parts of the molecule to observe the resulting changes in efficacy, potency, or selectivity for a biological target. These studies typically explore substitutions on both the N-phenyl ring and the benzoyl ring, as well as modifications to the central amide linker.

Research into N-phenylbenzamide analogues has revealed distinct patterns of activity across various therapeutic targets, including antimicrobial, antiviral, and receptor antagonist applications. The nature, position, and electronic properties of substituents play a crucial role in determining the compound's interaction with its biological target.

Key Findings from SAR Studies of N-Phenylbenzamide Analogues:

Future Research Directions and Emerging Trends

Development of Novel Synthetic Methodologies

The synthesis of N-(4-bromo-2-methylphenyl)benzamide and its analogs is an area ripe for innovation. While traditional methods involving the coupling of a carboxylic acid and an amine are well-established, emerging trends in organic synthesis are paving the way for more efficient, sustainable, and versatile routes.

Furthermore, the use of advanced catalytic systems is a key trend. Palladium-catalyzed cross-coupling reactions, for instance, have demonstrated remarkable efficiency in the formation of C-N bonds, a critical step in amide synthesis mdpi.com. Future methodologies may explore the use of more sustainable and earth-abundant metal catalysts to replace precious metals like palladium, aligning with the principles of green chemistry.

Another promising avenue is the exploration of solvent-free reaction conditions or the use of environmentally benign solvents. These approaches not only reduce the environmental impact of chemical synthesis but can also, in some cases, lead to improved reaction kinetics and selectivity.

| Synthetic Methodology | Key Advantages | Potential for this compound |

| Multicomponent Reactions (MCRs) | Increased efficiency, reduced waste, atom economy. | Rapid generation of a diverse library of derivatives for screening. |

| Advanced Catalysis (e.g., Palladium-catalyzed coupling) | High efficiency and selectivity in C-N bond formation. | Improved yields and purity of the target compound. |

| Green Chemistry Approaches (e.g., solvent-free reactions) | Reduced environmental impact, potential for improved kinetics. | More sustainable and cost-effective manufacturing processes. |

Advanced Computational Modeling for Predictive Research

The integration of computational chemistry is revolutionizing the way chemical research is conducted. For this compound, advanced computational modeling offers a powerful toolkit for predicting its physicochemical properties, biological activity, and potential applications, thereby guiding and accelerating experimental research.

In silico techniques such as Quantitative Structure-Activity Relationship (QSAR) studies are becoming increasingly valuable. By analyzing the relationship between the chemical structure of a series of compounds and their biological activity, QSAR models can predict the potency of new, unsynthesized derivatives of this compound mdpi.commdpi.comnih.gov. This predictive power allows researchers to prioritize the synthesis of compounds with the highest potential for a desired application.

Molecular docking simulations are another critical computational tool. These simulations can predict the binding affinity and mode of interaction between this compound and a biological target, such as an enzyme or receptor mdpi.comtandfonline.comvensel.orgnih.govresearchgate.netnih.gov. This is particularly relevant in drug discovery, where understanding the molecular basis of a drug's action is paramount. For example, docking studies can help in designing derivatives of this compound with enhanced inhibitory activity against a specific enzyme.

Density Functional Theory (DFT) studies can provide fundamental insights into the electronic structure and reactivity of this compound tandfonline.com. This information is crucial for understanding its chemical behavior and for designing novel reactions.

| Computational Method | Application in this compound Research |

| Quantitative Structure-Activity Relationship (QSAR) | Predicting the biological activity of novel derivatives. |

| Molecular Docking | Elucidating binding interactions with biological targets. |

| Density Functional Theory (DFT) | Understanding electronic structure and chemical reactivity. |

Exploration of New Application Domains in Chemical Research

While the existing applications of benzamides are broad, there is significant potential for this compound to find utility in new and emerging areas of chemical research. Its unique substitution pattern may impart novel properties that can be exploited in various fields.

In medicinal chemistry , the benzamide (B126) scaffold is a well-known pharmacophore present in a wide range of therapeutic agents, including anti-inflammatory, anticancer, and antimicrobial drugs nanobioletters.com. Future research could explore the potential of this compound and its derivatives as inhibitors of novel biological targets. For instance, its potential as a selective CYP1B1 inhibitor for cancer therapy or as a glucokinase activator for diabetes treatment could be investigated nih.govvensel.org. The synthesis of pyrazine carboxamide derivatives has shown promise against extensively drug-resistant Salmonella Typhi, suggesting a potential avenue for developing new antibacterial agents based on the this compound core mdpi.com.

The field of materials science presents another exciting frontier. The structural rigidity and potential for intermolecular interactions, such as hydrogen bonding, make this compound a candidate for the development of novel organic materials. Research could focus on its use in the design of liquid crystals, organic light-emitting diodes (OLEDs), or other functional materials where molecular self-assembly plays a crucial role.

In agrochemical research , the benzamide functional group is found in a number of herbicides and insecticides. The specific substituents on this compound could lead to the discovery of new crop protection agents with improved efficacy and environmental profiles.

Interdisciplinary Research Integrating this compound

The future of chemical research lies in collaboration and the integration of knowledge from diverse scientific disciplines. The study of this compound is well-suited for such an interdisciplinary approach, combining chemistry with biology, computer science, and engineering.

A powerful synergy exists between synthetic chemistry and computational chemistry . As discussed, computational models can predict the properties of virtual compounds, allowing synthetic chemists to focus their efforts on the most promising targets. This iterative cycle of prediction, synthesis, and testing can significantly accelerate the discovery process.

The interface of chemistry and biology is crucial for exploring the medicinal potential of this compound. Collaborations between chemists and biologists are essential for identifying relevant biological targets, conducting biological assays to evaluate the compound's efficacy, and understanding its mechanism of action at a molecular level. For example, research into N-phenylbenzamide derivatives has shown their potential to target kinetoplastid parasites by binding to their DNA nih.gov.

Furthermore, the integration of chemical synthesis with materials science and engineering can lead to the development of novel functional materials. By understanding the structure-property relationships of this compound, researchers can design and fabricate new materials with tailored optical, electronic, or mechanical properties for a wide range of technological applications.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-(4-bromo-2-methylphenyl)benzamide, and how do reaction conditions influence yield?

- Methodology : Use nucleophilic acyl substitution between 4-bromo-2-methylaniline and benzoyl chloride under anhydrous conditions. Catalytic triethylamine in dichloromethane (DCM) at 0–5°C minimizes side reactions like hydrolysis. Purification via column chromatography (silica gel, hexane/ethyl acetate) yields >80% purity .

- Optimization : Adjust stoichiometry (1:1.2 molar ratio of amine to benzoyl chloride) and reaction time (4–6 hrs) to balance yield and byproduct formation. Monitor via TLC (Rf ≈ 0.5 in 7:3 hexane/EtOAc).

Q. What spectroscopic techniques are critical for characterizing this compound?

- 1H/13C NMR : Confirm regiochemistry and purity. Key signals: aromatic protons (δ 7.3–8.1 ppm), NH (δ 9.2–10.0 ppm, broad singlet). Compare to similar benzamides (e.g., N-(4-chlorophenyl) analogs) .

- Mass Spectrometry : ESI-MS (m/z [M+H]+ ≈ 304/306 for bromine isotope pattern) validates molecular weight .

- FT-IR : Amide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹) confirm functional groups .

Q. How can single-crystal X-ray diffraction (SCXRD) resolve structural ambiguities in this compound?

- Protocol : Grow crystals via slow evaporation in ethanol/chloroform (1:1). Use SHELXL for refinement, focusing on torsional angles between the benzamide and bromophenyl groups to assess planarity .

- Data Interpretation : Asymmetric unit parameters (e.g., bond lengths: C-Br ≈ 1.89 Å, C=O ≈ 1.22 Å) should align with DFT-optimized models. Discrepancies >0.02 Å suggest crystallization artifacts .

Advanced Research Questions

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

- Experimental Design : Test Suzuki-Miyaura coupling with arylboronic acids (Pd(PPh3)4, K2CO3, DMF/H2O). Monitor Br→Ar substitution via loss of 304/306 m/z in MS .

- Data Analysis : Compare reaction rates to non-brominated analogs. Bromine’s electronegativity increases oxidative addition efficiency (TOF ≈ 12 h⁻¹ vs. 5 h⁻¹ for chloro derivatives) .

Q. What strategies address contradictions in biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?

- Hypothesis Testing : Perform dose-response assays (0.1–100 µM) on target enzymes (e.g., PPTases) and mammalian cell lines (e.g., HEK293). Use PubChem bioactivity data (AID 1346993) as a benchmark .

- Resolution : If IC50 < 10 µM for enzymes but CC50 > 50 µM in cells, attribute selectivity to membrane permeability differences. Validate via logP calculations (cLogP ≈ 3.2) .

Q. How can computational modeling predict intermolecular interactions in cocrystals or host-guest systems?

- Approach : Use Gaussian09 with B3LYP/6-31G* to optimize geometry. Analyze Hirshfeld surfaces for dominant interactions (e.g., Br···H-C vs. π-π stacking) .

- Validation : Compare predicted interaction energies (ΔE ≈ -25 kcal/mol for Br···H-C) with SCXRD-derived close contacts (<3.5 Å) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.